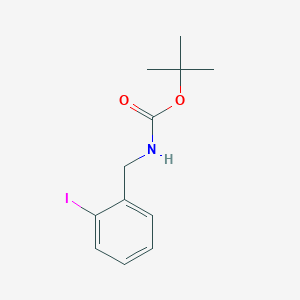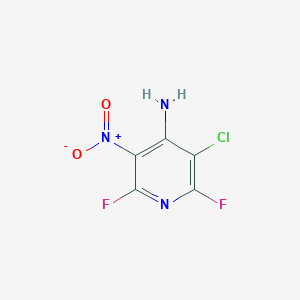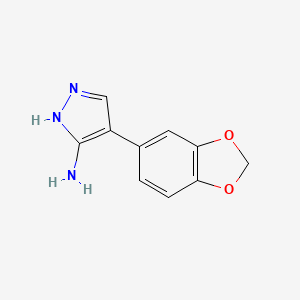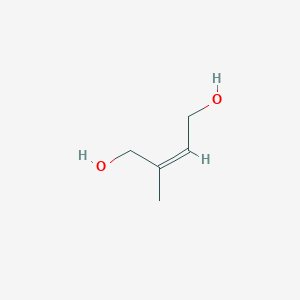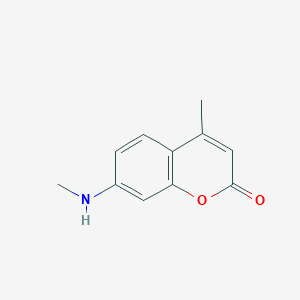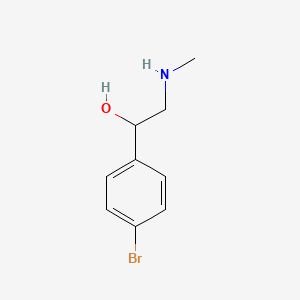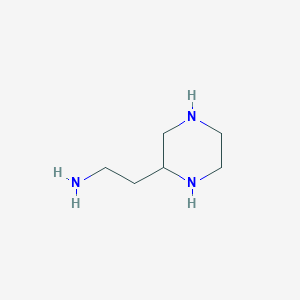
Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate
Overview
Description
Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate, commonly known as Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate, is a chemical compound that belongs to the class of organic compounds known as alpha-amino acid esters. The compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates was achieved through reactions involving ethyl 2-cyanoacetate and other derivatives using sodium hydride in acetonitrile. These reactions were conducted both conventionally and using microwave irradiation methods (Darehkordi et al., 2018).
- Chemical Derivatives and Applications : A series of compounds related to ethyl 2-(phenylamino)acetates, such as ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate, have been synthesized and analyzed for their antimicrobial properties. These compounds exhibited promising activity against various pathogens (Mabkhot et al., 2015).
Pharmaceutical and Biological Research
- Cancer Research : In cancer research, derivatives similar to ethyl 2-(phenylamino)acetate have shown potential. For instance, compounds like 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione have been synthesized and tested for cytotoxicity against human cancer cell lines, demonstrating particular effectiveness against melanoma (Šermukšnytė et al., 2022).
- Antibacterial and Antifungal Activities : Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate and its derivatives were found to be effective against Aspergillus fumigatus, Syncephalastrum racemosum, and other pathogens, suggesting potential applications in treating microbial infections (Mabkhot et al., 2015).
Material Science and Chemistry
- Copolymer Synthesis : Ethyl 2-cyano-3-phenyl-2-propenoates, closely related to ethyl 2-(phenylamino)acetates, have been used in the synthesis of novel copolymers with vinyl acetate. These copolymers exhibit unique thermal behaviors, making them of interest in material science (Wojdyla et al., 2022).
properties
IUPAC Name |
ethyl 2-anilino-2-(4-cyanophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-21-17(20)16(19-15-6-4-3-5-7-15)14-10-8-13(12-18)9-11-14/h3-11,16,19H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCITFJPJJKVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C#N)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




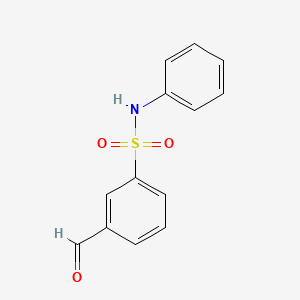

acetic acid](/img/structure/B3265440.png)

